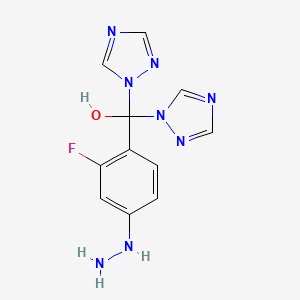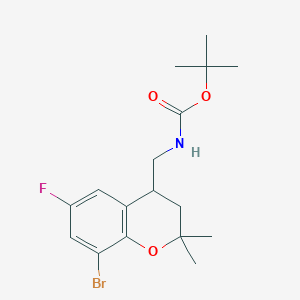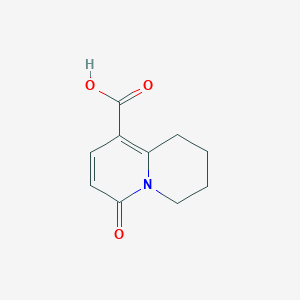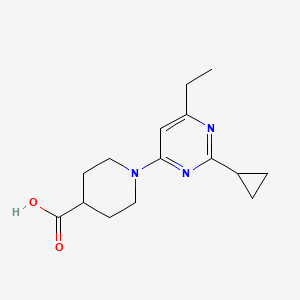![molecular formula C15H12ClNO3 B11780404 3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)
3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[d][1,3]dioxol-5-il)-6-cloro-3,4-dihidro-2H-benzo[b][1,4]oxazina es un complejo compuesto orgánico con una estructura única que incluye una porción de benzodioxol y un anillo de benzooxazina sustituido con cloro. Este compuesto es de gran interés en varios campos de investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Benzo[d][1,3]dioxol-5-il)-6-cloro-3,4-dihidro-2H-benzo[b][1,4]oxazina típicamente involucra un proceso de múltiples pasos. Un método común incluye los siguientes pasos:
Formación de la porción de Benzodioxol: Este paso involucra la reacción de catecol con cloruro de metileno en presencia de una base para formar el anillo de benzodioxol.
Cloración: El intermedio de benzodioxol se clora luego usando un agente clorante como cloruro de tionilo o pentacloruro de fósforo.
Ciclización: El benzodioxol clorado se hace reaccionar luego con una amina apropiada para formar el anillo de benzooxazina a través de una reacción de ciclización.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Benzo[d][1,3]dioxol-5-il)-6-cloro-3,4-dihidro-2H-benzo[b][1,4]oxazina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: La reducción se puede lograr usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El grupo cloro se puede sustituir con otros grupos funcionales usando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica.
Productos principales
Oxidación: Formación de las quinonas correspondientes.
Reducción: Formación de los alcoholes o aminas correspondientes.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(Benzo[d][1,3]dioxol-5-il)-6-cloro-3,4-dihidro-2H-benzo[b][1,4]oxazina tiene varias aplicaciones en la investigación científica:
Química: Se usa como bloque de construcción para la síntesis de moléculas más complejas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varias reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-(Benzo[d][1,3]dioxol-5-il)-6-cloro-3,4-dihidro-2H-benzo[b][1,4]oxazina involucra su interacción con dianas moleculares específicas. Se sabe que inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos. El compuesto también puede interferir con las vías celulares, como la transducción de señales y la expresión génica, contribuyendo a su potencial terapéutico .
Comparación Con Compuestos Similares
Compuestos similares
3-(Benzo[d][1,3]dioxol-5-ilamino)-N-(4-fluorofenil)tiofeno-2-carboxamida: Conocido por sus propiedades anticancerígenas.
1-benzo[1,3]dioxol-5-il-3-N-fusionados heteroaril indoles: Se estudian por su actividad anticancerígena.
Singularidad
3-(Benzo[d][1,3]dioxol-5-il)-6-cloro-3,4-dihidro-2H-benzo[b][1,4]oxazina es único debido a sus características estructurales específicas, como la combinación de una porción de benzodioxol y un anillo de benzooxazina sustituido con cloro. Esta estructura única contribuye a sus propiedades químicas y biológicas distintivas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C15H12ClNO3 |
|---|---|
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-6-chloro-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H12ClNO3/c16-10-2-4-13-11(6-10)17-12(7-18-13)9-1-3-14-15(5-9)20-8-19-14/h1-6,12,17H,7-8H2 |
Clave InChI |
HFYDEZIFYAZRIG-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=C(O1)C=CC(=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(tert-Butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-yl tert-butyl oxalate](/img/structure/B11780335.png)


![7-Methylbenzo[d]isoxazol-3-amine](/img/structure/B11780352.png)

![1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11780369.png)


![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)



